3,5-Dibromo-DL-phenylalanine is a halogenated derivative of the amino acid phenylalanine, characterized by the presence of bromine atoms at the 3 and 5 positions of the aromatic ring. This compound has gained attention in scientific research due to its unique properties and potential applications in neuropharmacology and biochemistry. The compound exists in two enantiomeric forms: D-phenylalanine and L-phenylalanine, which can exhibit different biological activities.
3,5-Dibromo-DL-phenylalanine can be synthesized through various chemical methods, often involving the bromination of phenylalanine derivatives. The compound is of interest in studies related to neurotransmission and receptor modulation, particularly concerning glutamatergic transmission in the brain.
3,5-Dibromo-DL-phenylalanine is classified as an aromatic amino acid derivative. It falls under the category of halogenated amino acids, which are known for their ability to modify biological activity due to the presence of halogen atoms.
The synthesis of 3,5-Dibromo-DL-phenylalanine typically involves bromination reactions. A common method includes:
The reaction mechanism generally involves electrophilic aromatic substitution, where bromine acts as an electrophile attacking the electron-rich aromatic ring of phenylalanine. The resulting dibrominated product can be purified through recrystallization or chromatography techniques.
The molecular formula for 3,5-Dibromo-DL-phenylalanine is . The structure features:
Key structural data includes:
3,5-Dibromo-DL-phenylalanine participates in several chemical reactions due to its functional groups:
The reactivity of the dibromo compound can be leveraged in synthetic organic chemistry to create more complex molecules or to study reaction mechanisms involving halogenated substrates.
Research indicates that 3,5-Dibromo-DL-phenylalanine acts as a modulator of glutamatergic transmission by:
Experimental studies have shown that 3,5-Dibromo-DL-phenylalanine has an effective concentration (EC50) for NMDA receptor activation at approximately 331.6 µM and an inhibitory concentration (IC50) for AMPA receptor activity around 29.4 µM .
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
3,5-Dibromo-DL-phenylalanine has potential applications in various fields:
3,5-Dibromo-L-phenylalanine (3,5-DBr-L-Phe) acts as a partial agonist at the glutamate-binding site of NMDA receptors. Electrophysiological studies in rat cerebrocortical neurons demonstrate it activates steady-state NMDA currents with an EC₅₀ of 331.6 ± 78.6 µM and 30.5 ± 4.7% efficacy relative to NMDA. This partial agonism is abolished by competitive (DL-AP5) and non-competitive (MK-801) NMDA receptor antagonists, confirming receptor specificity [1]. The compound’s binding induces conformational changes that permit ion influx but with reduced efficacy compared to full agonists, positioning it as a modulatory agent rather than a direct activator [1] [5].
Table 1: NMDA Receptor Activation Profile of 3,5-DBr-L-Phe
Parameter | Value | Experimental Model |
---|---|---|
EC₅₀ | 331.6 ± 78.6 µM | Rat cerebrocortical neurons |
Efficacy vs. NMDA | 30.5 ± 4.7% | Patch-clamp recordings |
Antagonism Reversal | By DL-AP5 and MK-801 | Pharmacological blockade |
3,5-DBr-L-Phe significantly augments NMDA-mediated mEPSCs without inducing neuronal hyperexcitability or action potentials. This enhancement reflects postsynaptic NMDA receptor potentiation, which facilitates calcium-dependent signaling critical for synaptic plasticity. The effect occurs independently of presynaptic glutamate release, as evidenced by unchanged paired-pulse ratios during NMDA-mEPSC recordings [1]. This mechanism may compensate for NMDA hypofunction observed in conditions like schizophrenia while avoiding excessive Ca²⁺ influx linked to excitotoxicity [1] [5].
3,5-DBr-L-Phe reduces glutamate release probability from presynaptic terminals, evidenced by decreased AMPA/kainate mEPSC frequency (IC₅₀ = 29.4 ± 4.3 µM). This suppression is mediated through inhibition of voltage-gated calcium channels or modulation of synaptic vesicle fusion machinery, as indicated by attenuated paired-pulse depression of AMPA/kainate EPSCs [1]. Reduced glutamate release counters the pathological glutamate surge in ischemia or epilepsy, providing a dual mechanism of action alongside postsynaptic receptor modulation [2] [3].
Figure 1: Presynaptic vs. Postsynaptic Actions of 3,5-DBr-L-Phe
Presynaptic Terminal Postsynaptic Density │ │ ● Vesicle fusion inhibited ┌───────────────┐ │ │ NMDA Receptor │ ↓ Glutamate release reduced │ │←── Partial Agonism │ └───────────────┘ ───────────────┬─────────────────────────────── Synaptic Cleft
3,5-DBr-L-Phe exhibits non-competitive antagonism at AMPA/kainate receptors, suppressing both amplitude and frequency of mEPSCs. The inhibition follows a biphasic concentration-response relationship, with higher efficacy observed at lower endogenous AMPA concentrations. This suggests preferential binding to desensitized receptor states or allosteric sites distinct from the glutamate-binding domain [1]. The dual inhibition of presynaptic release and postsynaptic receptor activation creates a robust dampening effect on excitatory transmission [1] [3].
Table 2: Receptor-Specific Inhibition Constants of 3,5-DBr-L-Phe
Receptor Type | IC₅₀ (µM) | Measured Effect |
---|---|---|
AMPA/Kainate (mEPSC freq.) | 29.4 ± 4.3 | Frequency reduction |
AMPA-activated currents | ~50* | Current attenuation |
GABA receptors | No effect | mIPSC unchanged |
*Estimated from concentration-response curves [1]
The compound’s triple action—NMDA partial agonism, glutamate release suppression, and AMPA/kainate antagonism—counteracts glutamatergic imbalances in neurological disorders:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2